Tosylmethyl isocyanide

Catalog No.
S606661
CAS No.
36635-61-7
M.F
C9H9NO2S
M. Wt
195.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tosylmethyl isocyanide

CAS Number

36635-61-7

Product Name

Tosylmethyl isocyanide

IUPAC Name

1-(isocyanomethylsulfonyl)-4-methylbenzene

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3

InChI Key

CFOAUYCPAUGDFF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]

Synonyms

1-[(Isocyanomethyl)sulfonyl]-4-methylbenzene; (4-Methylphenylsulfonyl)methyl Isocyanide; (p-Tolylsulfonyl)methyl isocyanide; 4-Toluenesulfonylmethyl Isocyanide; 4-Tolylsulfonylmethyl Isocyanide; Isocyanomethyl p-Tolyl Sulfone; NSC 631633; TOSMIC; p-T

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]

The exact mass of the compound Tosylmethyl isocyanide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631633. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tosylmethyl isocyanide (TosMIC, CAS: 36635-61-7) is a highly versatile, commercially available one-carbon synthon that integrates both an isocyanide group and a sulfonyl group within a single molecule . As a stable, colorless, and practically odorless crystalline solid, it presents significant handling advantages over traditional volatile alkyl isocyanides[1]. In industrial and laboratory procurement, TosMIC is primarily sourced for its role in the Van Leusen reaction, where it acts as a critical building block for the direct synthesis of 5-substituted oxazoles, imidazoles, and pyrroles, as well as for the one-pot reductive cyanation of carbonyls to homologous nitriles.

Generic substitution of TosMIC with standard alkyl isocyanides (such as tert-butyl or methyl isocyanide) or other active methylene compounds routinely fails due to the dual functionality of the tosyl group [1]. The sulfonyl moiety not only acts as an electron-withdrawing group that enhances the acidity of the α-protons (estimated pKa of 14) for facile deprotonation, but it also serves as an excellent leaving group that drives the aromatization step in heterocycle formation [1]. Furthermore, substituting TosMIC with simpler isocyanides introduces severe processability issues; standard isocyanides are highly volatile liquids with notoriously foul odors that require strict fume hood containment, whereas TosMIC is an easily weighable, bench-stable solid that streamlines bulk manufacturing workflows [1].

Elimination of Volatile Odor and Handling Hazards

Unlike standard alkyl isocyanides (such as methyl or tert-butyl isocyanide), which are highly volatile liquids notorious for their offensive and pervasive odors, TosMIC is a stable, crystalline solid [1]. It remains practically odorless at room temperature and does not decompose under standard storage conditions [1]. This physical state drastically reduces the need for specialized ventilation infrastructure and strict fume hood containment during bulk weighing and transfer operations.

Evidence DimensionPhysical state and odor profile at room temperature
Target Compound DataStable, odorless crystalline solid
Comparator Or BaselineStandard alkyl isocyanides (e.g., tert-butyl isocyanide): Volatile, foul-smelling liquids
Quantified DifferenceTransition from volatile liquid requiring strict containment to a bench-stable, weighable solid
ConditionsStandard laboratory temperature and pressure (25 °C, 1 atm)

Enables safe, straightforward bulk handling and weighing without the severe olfactory and regulatory burdens associated with volatile isocyanides.

Direct Reductive Cyanation vs. Multi-Step Homologation

In the synthesis of complex pharmaceutical intermediates, TosMIC enables the direct, one-pot conversion of carbonyls to homologous nitriles. For example, during the synthesis of sterically hindered targets such as Jiadifenolide precursors, TosMIC achieved a 90% yield of the homologated nitrile from a crowded aldehyde in a single step at -50 °C [1]. In contrast, achieving this transformation without TosMIC typically requires a multi-step Wittig olefination followed by hydrolysis, or the use of highly regulated, toxic cyanide salts (e.g., NaCN/KCN) which introduce severe safety constraints and lower overall throughput[1].

Evidence DimensionStep economy and yield for carbonyl-to-nitrile homologation
Target Compound DataSingle-pot reductive cyanation (up to 90% yield in hindered systems)
Comparator Or BaselineTraditional methods: Multi-step Wittig/hydrolysis or toxic NaCN/KCN pathways
Quantified DifferenceReduction of synthetic steps from ≥2 to 1, with elimination of toxic cyanide salts
ConditionsBase-mediated addition followed by alcoholysis

Streamlines synthetic routes and reduces procurement dependencies on highly restricted, toxic cyanide reagents.

Higher Yield and Regiocontrol in Thiazole Construction

TosMIC serves as a highly effective C-N=C synthon for constructing 5-substituted heterocycles. When reacted with α-oxodithioesters in the presence of KOH, TosMIC yields 4-methylthio-5-acylthiazoles with 75–86% efficiency . When the related active methylene isocyanide, ethyl isocyanoacetate, is used under optimized conditions (DBU/EtOH), it produces 4-ethoxycarbonyl-5-acylthiazoles at lower yields of 60–74% . Furthermore, the tosyl group in TosMIC functions as a leaving group to drive aromatization, whereas ester-based isocyanides retain the carboxylate group in the final scaffold, altering the regiochemistry of the product .

Evidence DimensionYield of 5-acylthiazole derivatives via base-induced cyclization
Target Compound Data75–86% yield (TosMIC)
Comparator Or Baseline60–74% yield (Ethyl isocyanoacetate)
Quantified Difference11–15% absolute yield improvement and elimination of residual ester groups
ConditionsReaction with α-oxodithioesters under basic conditions

Provides higher yields and specific regiocontrol for unsubstituted or thio-substituted heterocycles, avoiding unwanted ester retention.

One-Pot Homologation of Ketones to Nitriles

Ideal for late-stage functionalization or complex natural product synthesis where avoiding toxic cyanide salts and minimizing step count is critical [1].

Van Leusen Oxazole and Imidazole Synthesis

The standard choice for constructing 5-substituted oxazoles and 1,5-disubstituted imidazoles in medicinal chemistry without retaining unwanted ester or carboxylate groups on the heterocycle [1].

Odor-Free Isocyanide Multicomponent Reactions

Highly recommended for industrial scale-up or laboratory environments where the extreme odor and volatility of standard alkyl isocyanides pose unacceptable handling or safety risks [1].

XLogP3

1.3

UNII

C35FD6OLH8

GHS Hazard Statements

Aggregated GHS information provided by 214 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 214 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 213 of 214 companies with hazard statement code(s):;
H301+H311+H331 (72.77%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (96.71%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.65%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

36635-61-7

Wikipedia

Tosylmethyl isocyanide

Dates

Last modified: 08-15-2023

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